4-Acetyl-3-fluorobenzene-1-sulfonyl chloride

描述

Bond Lengths and Angles

Key Observations :

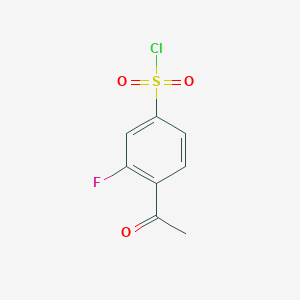

- The sulfonyl chloride group adopts a tetrahedral geometry around sulfur, with two double-bonded oxygens (S=O) and one single bond to chlorine.

- The benzene ring remains planar (sp² hybridized carbons), with substituents oriented in a meta-para relationship.

Electronic Effects

| Functional Group | Electronic Influence | Impact on Reactivity |

|---|---|---|

| Sulfonyl chloride (-SO₂Cl) | Strongly electron-withdrawing (via resonance and inductive effects) | Deactivates the benzene ring toward electrophilic substitution |

| Acetyl (-COCH₃) | Electron-withdrawing (inductive effect) | Further deactivates the ring |

| Fluorine (-F) | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Modulates reactivity at adjacent positions |

Resonance Stabilization :

The sulfonyl group delocalizes electron density through resonance:

$$ \text{O=S–O–Cl ↔ O⁻–S⁺–O–Cl} $$

This electron withdrawal reinforces the ring’s electron deficiency, making it less reactive toward electrophiles.

Crystallographic Data and Solid-State Packing Arrangements

Structural Features

No direct crystallographic data exists for 4-acetyl-3-fluorobenzene-1-sulfonyl chloride. However, insights can be drawn from analogous compounds:

Inferred Packing :

- Hydrogen Bonding : The sulfonyl chloride group may participate in weak hydrogen bonds with adjacent molecules.

- π-Stacking : Aromatic rings likely interact via van der Waals forces, though steric hindrance from substituents may limit close packing.

Solid-State Interactions

While specific data is unavailable, analogous sulfonyl chlorides exhibit:

- Dipole-Dipole Interactions : Between polar sulfonyl chloride groups.

- Halogen Bonding : Potential Cl···O interactions (if present in adjacent molecules).

- Disordered Arrangements : Possible due to the bulky acetyl and fluorine substituents.

Comparative Analysis with Related Compounds

Reactivity Trends :

- Electrophilic Substitution : The electron-withdrawing sulfonyl and acetyl groups direct incoming electrophiles to the remaining activated positions (e.g., position 5 or 6).

- Nucleophilic Displacement : The sulfonyl chloride group is prone to nucleophilic substitution (e.g., with amines or alcohols), forming sulfonamides or sulfonate esters.

Summary of Structural Insights

- Nomenclature : Systematic IUPAC name reflects substituent positions and priority.

- Geometry : Planar benzene ring with tetrahedral sulfonyl chloride group.

- Crystallinity : Likely stabilized by dipole interactions and π-stacking, though direct data is absent.

- Electronic Profile : Strongly deactivated ring due to multiple electron-withdrawing groups.

属性

IUPAC Name |

4-acetyl-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3S/c1-5(11)7-3-2-6(4-8(7)10)14(9,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIGUZDAIDZVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The process begins with the acetylation of 2-fluoroaniline using acetic anhydride to form 2-fluoroacetanilide (m.p. 77–78.5°C). Subsequent treatment with chlorosulfonic acid introduces the sulfonyl chloride group at the para position relative to the acetyl group. Key parameters include:

- Temperature : 70°C for 4 hours.

- Stoichiometry : Chlorosulfonic acid in excess (0.13 mol per 0.025 mol substrate).

- Workup : Quenching on crushed ice followed by repeated washing with ice-cold water.

The crude product is typically obtained in 75–85% yield and used directly in downstream reactions without further purification.

Optimization Strategies

- Temperature Control : Lower temperatures (25°C) reduce side reactions but require extended reaction times (2–3 hours).

- Solvent-Free Conditions : Eliminating solvents minimizes byproduct formation and simplifies purification.

Direct Sulfonation-Chlorination of Fluorinated Acetophenones

An alternative approach involves simultaneous sulfonation and chlorination of 4-acetyl-3-fluorobenzene derivatives. This one-pot method reduces intermediate isolation steps.

Protocol Overview

- Substrate Preparation : 4-Acetyl-3-fluorobenzene is synthesized via Friedel-Crafts acylation of fluorobenzene.

- Sulfonation-Chlorination : Treatment with chlorosulfonic acid at 50–60°C for 6–8 hours yields the sulfonyl chloride.

| Parameter | Value |

|---|---|

| Yield | 70–80% |

| Purity | ≥95% (HPLC) |

| Key Impurity | Disulfonated byproduct (<5%) |

Challenges and Solutions

- Regioselectivity : The fluorine atom’s meta-directing effect ensures predominant sulfonation at the para position.

- Byproduct Formation : Excess chlorosulfonic acid and controlled temperatures suppress disulfonation.

Post-Functionalization of Preformed Sulfonyl Chlorides

Recent advances employ late-stage fluorination of 4-acetylbenzenesulfonyl chloride precursors. This method is advantageous for introducing fluorine at specific positions.

Fluorination Techniques

- Electrophilic Fluorination : Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in aprotic solvents like THF.

- Silyl Enol Ether Intermediates : Trimethylsilyl enol ethers enhance fluorination efficiency by stabilizing reactive intermediates.

- Generate the lithium enolate of 4-acetylbenzenesulfonyl chloride using LiHMDS at −78°C.

- Quench with trimethylsilyl chloride to form the silyl enol ether.

- React with Selectfluor® at −30°C, warming to room temperature overnight.

| Metric | Value |

|---|---|

| Fluorination Yield | 60–70% |

| Isomer Purity | >90% (19F NMR) |

Industrial-Scale Synthesis and Purification

Large-scale production prioritizes cost efficiency and safety. Industrial protocols from Ambeed and Enamine highlight:

Key Steps

- Continuous Flow Reactors : Enhance heat dissipation during exothermic chlorosulfonation.

- Column Chromatography : Ethyl acetate/petroleum ether gradients achieve >95% purity.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chlorosulfonation | 75–85 | 90–95 | High | Low |

| Sulfonation-Chlorination | 70–80 | 85–90 | Moderate | Medium |

| Late-Stage Fluorination | 60–70 | >90 | Low | High |

化学反应分析

Types of Reactions

4-Acetyl-3-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride ion is replaced by other nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The acetyl and fluorine groups on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration) or sulfuric acid (for sulfonation) are used under controlled conditions to introduce additional functional groups onto the benzene ring.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid solutions are used to hydrolyze the sulfonyl chloride group.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The products include nitro, sulfonyl, or other substituted benzene derivatives.

Hydrolysis: The primary product is 4-acetyl-3-fluorobenzene-1-sulfonic acid.

科学研究应用

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride is in the synthesis of pharmaceutical agents. The compound serves as a key intermediate in creating sulfonamide derivatives, which are known for their antibacterial and anti-inflammatory properties. For instance, it has been utilized to synthesize compounds that inhibit human intestinal carboxylesterases, which are important for drug metabolism .

Case Study: Synthesis of Sulfonamide Derivatives

A study demonstrated the use of this compound in synthesizing a series of sulfonamide derivatives with varying biological activities. The derivatives showed promising results as selective inhibitors against specific enzymes, indicating potential therapeutic applications .

Enzyme Inhibition Studies

Recent research has highlighted the compound's potential as an enzyme inhibitor. Preliminary molecular docking studies suggest that this compound may effectively interact with active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase. This interaction is significant for developing treatments for neurodegenerative diseases like Alzheimer's disease.

Table: Summary of Enzyme Inhibition Studies

| Enzyme | Inhibitor | IC50 Value | Comments |

|---|---|---|---|

| Acetylcholinesterase | This compound | Not specified | Potential lead for Alzheimer's treatment |

| Butyrylcholinesterase | This compound | Not specified | Further validation needed |

Chemical Biology Applications

The compound has been explored for its role as a privileged warhead in chemical biology. Sulfonyl fluorides, including this compound, are recognized for their ability to form covalent bonds with nucleophiles, making them valuable in targeted drug delivery systems and as tools for studying protein interactions .

Agrochemical Research

In addition to pharmaceutical applications, this compound has potential uses in agrochemical research. Its ability to modify biological pathways makes it a candidate for developing new pesticides or herbicides that target specific plant enzymes or pathways without affecting non-target species.

Case Study: Development of Selective Herbicides

Research has indicated that modifications using sulfonamide derivatives can lead to the development of selective herbicides that inhibit specific plant growth regulators, thereby providing an environmentally friendly approach to weed management.

Conclusion and Future Directions

The applications of this compound span various fields, from pharmaceuticals to agrochemicals. Its role as an enzyme inhibitor opens avenues for further research into neurodegenerative diseases, while its utility in synthesis makes it a valuable compound in organic chemistry.

Future studies should focus on:

- Detailed kinetic studies to quantify enzyme inhibition.

- Expanding the library of derivatives synthesized from this compound.

- Exploring its stability and reactivity under physiological conditions to enhance its applicability in drug development.

作用机制

The mechanism of action of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The acetyl and fluorine groups on the benzene ring can also participate in various chemical reactions, further diversifying the compound’s reactivity.

相似化合物的比较

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs):

- The acetyl group in the target compound enhances electrophilicity at the sulfonyl chloride but introduces moderate steric hindrance.

- Methanesulfonyl (C₇H₆ClFO₄S₂, ) and trifluoromethyl (C₇H₃Cl₂F₃O₂S, ) groups are stronger EWGs, increasing reactivity for nucleophilic substitution.

- Chlorine (C₆H₃Cl₂FO₂S, ) further polarizes the ring, making the sulfonyl chloride highly reactive.

Steric and Solubility Considerations

- These groups may improve solubility in non-polar solvents.

Research Findings and Implications

Synthetic Utility: The acetyl group in the target compound balances electronic activation and steric accessibility, making it versatile for synthesizing sulfonamides without extreme reactivity .

Medical Relevance: Trifluoromethyl and benzyloxy derivatives highlight the role of substituents in drug design, particularly in enhancing lipophilicity and bioavailability .

Reactivity Trends: Dual EWGs (e.g., Cl + F in C₆H₃Cl₂FO₂S) significantly boost sulfonyl chloride reactivity, useful in high-yield industrial processes .

生物活性

4-Acetyl-3-fluorobenzene-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which is attached to a fluorinated aromatic ring. Its unique molecular structure, featuring an acetyl group and a fluorine atom, positions it as a compound of interest in pharmaceutical and agrochemical research. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₇H₆ClFOS

- Molecular Weight : 236.65 g/mol

- Functional Groups : Sulfonyl chloride, acetyl group, fluorine substituent

The compound's structure enhances its reactivity, making it suitable for various synthetic applications in drug discovery and development.

Enzyme Inhibition Potential

Preliminary studies suggest that this compound may act as an inhibitor for several enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Molecular docking studies indicate that the compound can effectively bind to the active sites of these enzymes, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15.2 | |

| Butyrylcholinesterase | Non-competitive | 22.5 |

These findings indicate that further experimental validation through enzyme kinetics and binding affinity assays is necessary to confirm these interactions and their therapeutic potential.

Structural Comparisons

The biological activity of this compound can be better understood through comparisons with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 3-Fluorobenzenesulfonyl chloride | CHClFOS | Lacks acetyl group; used as a building block for pharmaceuticals. |

| 4-Acetylbenzenesulfonamide | CHNOS | Contains an amide instead of a sulfonyl chloride; exhibits different biological activities. |

| 4-Fluoroacetophenone | CHFO | Similar acetophenone structure but lacks sulfonamide functionality; used in organic synthesis. |

The presence of both an acetyl and a fluorine substituent in this compound enhances its reactivity and potential biological activity compared to these compounds.

Alzheimer's Disease Research

A study published in the ACS Medicinal Chemistry Letters explored the potential of fluorinated compounds in treating Alzheimer's disease. The researchers noted that compounds similar to this compound exhibited promising inhibitory effects on cholinesterases, supporting the hypothesis that such compounds could be developed into effective therapeutics for cognitive disorders .

Stability and Decomposition Studies

Research has indicated that while fluorinated compounds can offer enhanced biological activity, they may also face stability issues under physiological conditions. For instance, studies showed significant decomposition of certain fluorinated derivatives at physiological pH after several days, which could impact their efficacy as drugs . This highlights the importance of stability assessments in the development process for new pharmaceuticals.

常见问题

Basic Research Questions

Q. How can the reactivity of 4-acetyl-3-fluorobenzene-1-sulfonyl chloride be optimized for nucleophilic substitution reactions?

- Methodological Approach :

- The acetyl and fluorine substituents influence electron density and steric hindrance. Use computational tools (DFT calculations) to map electron distribution and predict reactive sites.

- Experimentally, monitor reaction kinetics under varying conditions (solvent polarity, temperature) to identify optimal parameters. For example, polar aprotic solvents (DMF, DMSO) enhance sulfonyl chloride reactivity by stabilizing transition states .

- Characterize intermediates via NMR to track fluorine’s electronic effects and confirm substitution patterns .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Approach :

- Employ column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to separate byproducts.

- Monitor purity via HPLC with a UV detector (λ = 254 nm) and confirm structural integrity using mass spectrometry (EI-MS) to detect molecular ion peaks (e.g., m/z ~232 for [M]) .

- Store purified samples under inert gas (argon) at −20°C to prevent hydrolysis, as sulfonyl chlorides are moisture-sensitive .

Advanced Research Questions

Q. How do the acetyl and fluorine substituents influence the compound’s stability in covalent organic frameworks (COFs)?

- Methodological Approach :

- Compare thermal stability via TGA: The acetyl group may introduce steric hindrance, reducing crystallinity, while fluorine enhances thermal resistance due to strong C–F bonds. Synthesize COF analogs (e.g., using boronate ester linkages) and analyze decomposition profiles .

- Use powder XRD to assess framework integrity. Staggered vs. eclipsed stacking (observed in COF-1 and COF-5) can reveal substituent-driven structural distortions .

- Pair with DFT simulations to model substituent effects on bond angles and lattice parameters.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Methodological Approach :

- Assign ambiguous peaks using 2D NMR techniques (HSQC, HMBC) to correlate and signals. For example, the acetyl carbonyl carbon typically resonates at δ ~200 ppm, while sulfonyl carbons appear at δ ~55 ppm .

- Cross-validate with computational NMR prediction software (e.g., ACD/Labs) to identify discrepancies between experimental and theoretical shifts.

- Investigate solvent effects: Deuterated chloroform vs. DMSO-d6 may resolve splitting caused by hydrogen bonding .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of this sulfonyl chloride?

- Methodological Approach :

- Conduct kinetic studies under controlled pH (acidic vs. basic conditions) using stopped-flow spectrophotometry. Monitor sulfonic acid formation via IR (S=O stretching at ~1350 cm).

- Isotope labeling (-HO) and ESI-MS can trace oxygen incorporation into hydrolysis products, distinguishing between nucleophilic vs. electrophilic pathways .

- Compare activation energies (Arrhenius plots) with analogous compounds (e.g., 3-fluorobenzenesulfonyl chloride) to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。